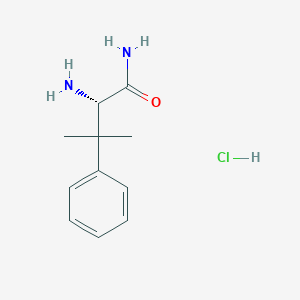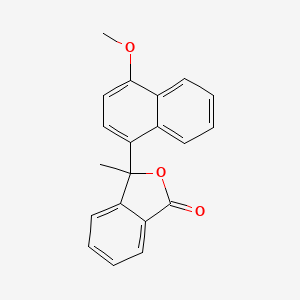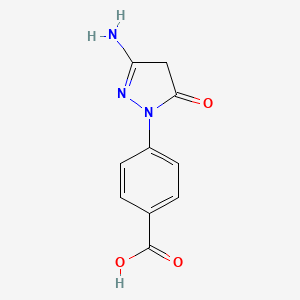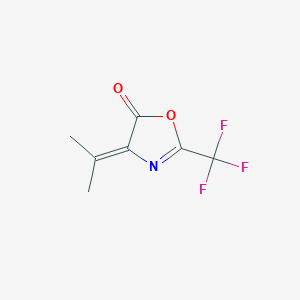![molecular formula C13H12N4O B12901203 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-13-9](/img/structure/B12901203.png)
5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused with a pyrazine ring, with an ethoxy group at the 5-position and a phenyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction typically requires the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
化学反応の分析
Types of Reactions
5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazolopyrazine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyrazine derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyrazolopyrazine oxides, reduced pyrazolopyrazine derivatives, and substituted pyrazolopyrazines with various functional groups .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-b]quinoline: Contains a quinoline ring fused with a pyrazole ring.
1H-Pyrazolo[3,4-b]pyrimidine: Features a pyrimidine ring fused with a pyrazole ring.
Uniqueness
5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of the ethoxy group at the 5-position and the phenyl group at the 1-position, which confer specific electronic and steric properties. These structural features can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
特性
CAS番号 |
87595-13-9 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
5-ethoxy-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C13H12N4O/c1-2-18-12-9-14-13-11(16-12)8-15-17(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChIキー |
NKURREXQPSQWSW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)


![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)








